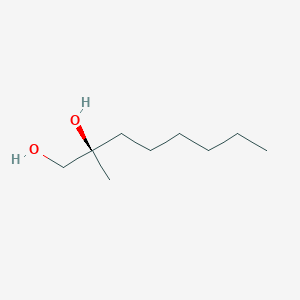
1,2-Octanediol, 2-methyl-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Octanediol, 2-methyl-, (2R)-: is a chemical compound with the molecular formula C9H20O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its versatility and is used in various applications, including personal care products, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Octanediol, 2-methyl-, (2R)- can be synthesized through the oxidation of 2-methyl-1-octene using formic acid and hydrogen peroxide. The reaction mixture is stirred for 100 minutes, followed by the evaporation of formic acid and water under reduced pressure. The resulting mixture is then neutralized with sodium hydroxide, and the product is extracted using an ester. The extract is washed with sodium chloride solution, dehydrated with anhydrous magnesium sulfate, and distilled under reduced pressure to obtain the final product .
Industrial Production Methods: Industrial production of 1,2-Octanediol, 2-methyl-, (2R)- typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,2-Octanediol, 2-methyl-, (2R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, alkylated compounds.
Scientific Research Applications
Chemistry: 1,2-Octanediol, 2-methyl-, (2R)- is used as a building block in organic synthesis. Its diol structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a solvent and stabilizer for various biochemical reactions. It is also studied for its potential antimicrobial properties.
Medicine: The compound is explored for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: 1,2-Octanediol, 2-methyl-, (2R)- is used in the production of personal care products, such as moisturizers and antimicrobial agents. Its ability to retain moisture and inhibit microbial growth makes it a valuable ingredient in cosmetics and skincare products .
Mechanism of Action
The mechanism of action of 1,2-Octanediol, 2-methyl-, (2R)- involves its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property enables it to disrupt microbial cell membranes, leading to the inhibition of microbial growth. The compound’s hydroxyl groups can form hydrogen bonds with water molecules, enhancing its moisturizing capabilities .
Comparison with Similar Compounds
1,2-Hexanediol: Another diol with a shorter carbon chain, used in similar applications but with different physical properties.
1,2-Pentanediol: A diol with an even shorter carbon chain, often used as a solvent and preservative.
1,2-Decanediol: A diol with a longer carbon chain, used in personal care products for its moisturizing properties.
Uniqueness: 1,2-Octanediol, 2-methyl-, (2R)- stands out due to its optimal carbon chain length, which balances its solubility and hydrophobicity. This balance makes it particularly effective as a moisturizer and antimicrobial agent in personal care products .
Properties
CAS No. |
170209-34-4 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(2R)-2-methyloctane-1,2-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-9(2,11)8-10/h10-11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
MJGRMZVPQKMBKC-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@](C)(CO)O |
Canonical SMILES |
CCCCCCC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
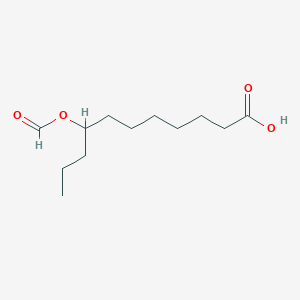
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
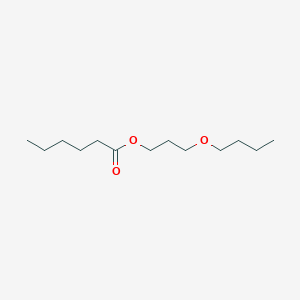

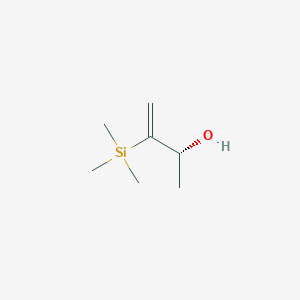
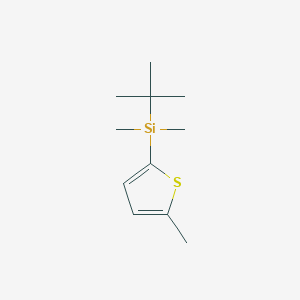
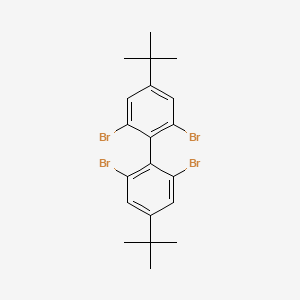
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
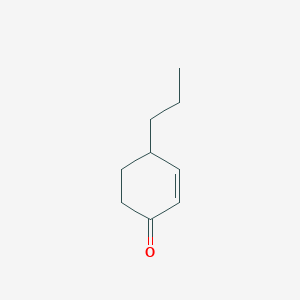
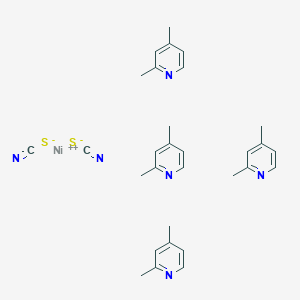
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
